

Application Note: Quantitative Analysis of Aeruginosin 103-A using LC-MS/MS

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Compound of Interest

Compound Name: Aeruginosin 103-A

Cat. No.: B1246117

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Abstract

This application note provides a detailed protocol for the quantitative analysis of **Aeruginosin 103-A**, a potent thrombin inhibitor, in cyanobacterial extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methodology is essential for researchers in natural product chemistry, toxicology, and pharmacology who are investigating the bioactivity and distribution of this cyanotoxin. The protocol covers sample preparation, LC-MS/MS parameters, and data analysis. Additionally, this document includes a visual representation of the experimental workflow and the inhibitory mechanism of **Aeruginosin 103-A** on the blood coagulation cascade.

Introduction

Aeruginosins are a class of linear peptide protease inhibitors produced by various cyanobacteria. **Aeruginosin 103-A**, isolated from *Microcystis viridis* (NIES-103), has been identified as a thrombin inhibitor, making it a compound of interest for drug discovery and a potential concern for water safety.^[1] Accurate and sensitive quantification of **Aeruginosin 103-A** is crucial for toxicological assessments and for understanding its ecological role. LC-MS/MS offers the high selectivity and sensitivity required for the analysis of such compounds in complex biological matrices.

The core structure of aeruginosins features the unique 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety, which is a key determinant of their biological activity.[2] Tandem mass spectrometry of aeruginosins often yields characteristic fragment ions corresponding to this Choi group, such as m/z 140.1 and 122.1, which can be used as diagnostic markers.[3]

Quantitative Data

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of **Aeruginosin 103-A**.

Table 1: Analyte Properties

Compound Name	Chemical Formula	Molecular Weight (Da)	Monoisotopic Mass [M+H] ⁺ (Da)
Aeruginosin 103-A	C ₃₅ H ₄₈ N ₆ O ₈	680.803	681.3606

Table 2: Predicted LC-MS/MS Parameters for **Aeruginosin 103-A**

Note: The following MRM transitions and collision energies are predicted based on the structure of **Aeruginosin 103-A** and common peptide fragmentation patterns. Optimization of these parameters on the specific instrument is recommended for optimal performance.

Precursor Ion (m/z)	Product Ion (m/z)	Proposed Fragment	Dwell Time (ms)	Collision Energy (eV)
681.4	140.1	Choi immonium ion	50	35
681.4	122.1	Choi immonium ion - H ₂ O	50	40
681.4	163.1	Tyr immonium ion	50	30
681.4	488.3	[M+H - Tyr - H ₂ O] ⁺	50	25

Experimental Protocols

Sample Preparation from Cyanobacterial Biomass

This protocol is adapted from general methods for the extraction of cyanopeptides from *Microcystis* species.^{[3][4]}

Materials:

- Lyophilized cyanobacterial cells (*Microcystis viridis*)
- 80% Methanol (LC-MS grade) in ultrapure water
- Glass microfiber filters (e.g., Whatman GF/C)
- Vortex mixer
- Centrifuge
- Solid Phase Extraction (SPE) C18 cartridges
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water

Procedure:

- Harvest cyanobacterial cells from culture by filtration through a glass microfiber filter.
- Lyophilize the cell biomass until completely dry.
- Weigh 10 mg of lyophilized cell material into a microcentrifuge tube.
- Add 1 mL of 80% aqueous methanol.
- Vortex vigorously for 1 minute.

- Sonicate for 15 minutes in a bath sonicator.
- Centrifuge at 10,000 x g for 10 minutes.
- Carefully transfer the supernatant to a clean tube.
- Repeat the extraction (steps 4-8) on the cell pellet and combine the supernatants.
- Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 1 mL of 20% methanol.
- SPE Cleanup:
 - Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
 - Load the reconstituted extract onto the cartridge.
 - Wash the cartridge with 3 mL of 20% aqueous methanol to remove polar impurities.
 - Elute the analyte with 3 mL of 80% aqueous methanol.
- Evaporate the eluate to dryness and reconstitute in 200 µL of the initial mobile phase conditions (e.g., 95% Water with 0.1% Formic Acid / 5% Acetonitrile with 0.1% Formic Acid).
- Filter the final sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Parameters:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic Acid in Water

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40 $^{\circ}$ C
- Gradient:
 - 0-2 min: 5% B
 - 2-15 min: Linear gradient to 95% B
 - 15-18 min: Hold at 95% B
 - 18.1-20 min: Return to 5% B and equilibrate

MS/MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Source Temperature: 150 $^{\circ}$ C
- Desolvation Temperature: 350 $^{\circ}$ C
- Gas Flow: Instrument dependent, optimize for best signal.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions in Table 2.

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of **Aeruginosin 103-A**.

Caption: Inhibition of the blood coagulation cascade by **Aeruginosin 103-A**.

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References

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